2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime
Overview
Description
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoredox Catalysis in Organic Synthesis
A study by Xiao-De An and Shouyun Yu (2015) demonstrates the use of O-acyl oximes derived from aldehydes, including quinolinecarbaldehyde oximes, in the visible-light-promoted one-pot synthesis of phenanthridines and quinolines. This process utilizes Brønsted acid and photocatalysis under visible light, highlighting the compound's role in facilitating efficient synthetic routes to complex aza-arenes with satisfactory yields (An & Yu, 2015).
Coordination Chemistry and Molecular Magnetism
Research by Yongfei Li et al. (2021) explores the coordination potential of quinoline-2-carbaldehyde oxime derivatives in forming high-nuclearity nickel(II) complexes. These complexes, exhibiting fused metallacrown structures, have implications for the study of magnetic properties and materials chemistry (Li et al., 2021).
Antioxidant Activity
A series of Schiff-base derivatives based on the 2-oxo-quinoline structure, including 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime, were synthesized and evaluated for their antioxidant activities by Ye Zhang et al. (2013). These compounds displayed significant radical scavenging activities, suggesting their potential as novel antioxidants (Zhang et al., 2013).
Material Science and Photovoltaic Applications
A study by H. Zeyada et al. (2016) investigated the photovoltaic properties of quinoline derivatives, including those related to this compound, in the fabrication of organic–inorganic photodiode devices. These compounds demonstrated potential in enhancing the performance of photodiodes, indicating their utility in developing photovoltaic materials (Zeyada et al., 2016).
Properties
IUPAC Name |
3-(hydroxyiminomethyl)-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6,14H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVZQDWMLBBTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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